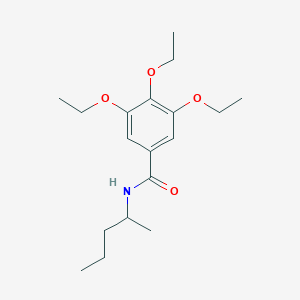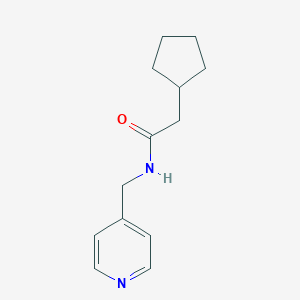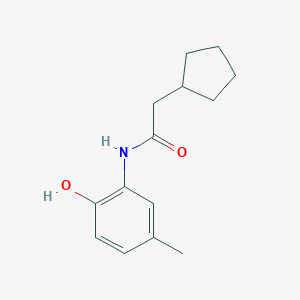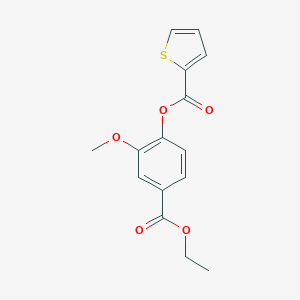
4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as EMPTC and is a member of the thiophene family of compounds. EMPTC is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The mechanism of action of EMPTC is not fully understood. However, it is believed to exert its anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of enzymes involved in cell proliferation and angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
EMPTC has been found to have minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal studies and has not exhibited any significant adverse effects. EMPTC has also been found to have good stability in various solvents and under different environmental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMPTC is its potential anti-cancer properties. It has been found to be effective against various types of cancer cells, including breast, lung, and prostate cancer cells. EMPTC also exhibits good electron transport properties, making it a promising candidate for use in organic electronic devices.
However, one of the limitations of EMPTC is its relatively low solubility in water. This can make it difficult to work with in aqueous environments. EMPTC also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on EMPTC. One area of research could focus on improving its solubility in water, which would make it more versatile for use in aqueous environments. Another area of research could focus on developing more efficient synthesis methods for EMPTC, which would make it more accessible for use in various applications.
Furthermore, future research could focus on exploring the potential use of EMPTC in other areas, such as organic electronics and photodynamic therapy. This could involve studying the electronic properties of EMPTC in more detail and developing new applications for its use in these areas.
Conclusion:
In conclusion, 4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate (EMPTC) is a chemical compound that has potential applications in various areas of scientific research. Its anti-cancer properties, good electron transport properties, and stability make it a promising candidate for use in medicinal chemistry and material science. However, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas.
Synthesemethoden
EMPTC can be synthesized using various methods, including the reaction of 4-(ethoxycarbonyl)-2-methoxyphenol with thiophene-2-carboxylic acid in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure EMPTC.
Wissenschaftliche Forschungsanwendungen
EMPTC has been found to have potential applications in various areas of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, EMPTC has been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. EMPTC has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
In material science, EMPTC has been studied for its potential use in the development of organic semiconductors. It has been found to exhibit good electron transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors.
Eigenschaften
Molekularformel |
C15H14O5S |
|---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
(4-ethoxycarbonyl-2-methoxyphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14O5S/c1-3-19-14(16)10-6-7-11(12(9-10)18-2)20-15(17)13-5-4-8-21-13/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
QSZXHMDEIFXLHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
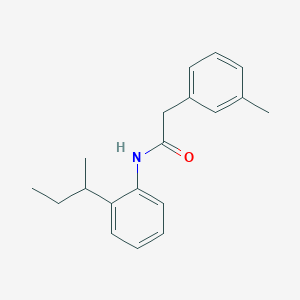
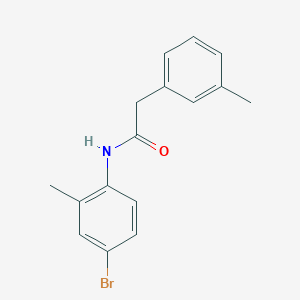
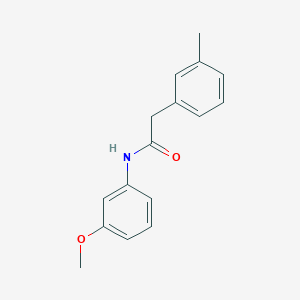

![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
